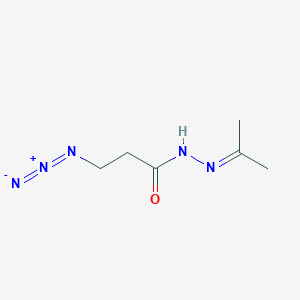
3-azido-N'-(propan-2-ylidene)propanehydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Azido-N'-(propan-2-ylidene)propanehydrazide is a chemical compound with the molecular formula C₆H₁₄N₄O. It is primarily used in scientific research and as a synthetic intermediate. This compound features an azido group (-N₃) attached to a propanehydrazide backbone, making it a versatile reagent in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-azido-N'-(propan-2-ylidene)propanehydrazide typically involves the reaction of propanehydrazide with an azide source under controlled conditions. One common method is the reaction of propanehydrazide with sodium azide (NaN₃) in the presence of a suitable catalyst, such as copper(I) chloride (CuCl).
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves the use of large reactors, precise temperature control, and efficient separation techniques to isolate the desired product.
化学反応の分析
Types of Reactions: 3-Azido-N'-(propan-2-ylidene)propanehydrazide undergoes various types of chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitroso compounds.
Reduction: The azido group can be reduced to form amino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂).
Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.
Major Products Formed:
Oxidation: Nitroso derivatives
Reduction: Amino derivatives
Substitution: Alkylated or aminated products
科学的研究の応用
3-Azido-N'-(propan-2-ylidene)propanehydrazide is widely used in scientific research due to its versatility. It is employed in the synthesis of various bioactive compounds, pharmaceuticals, and materials. In chemistry, it serves as a building block for the construction of complex molecules. In biology, it is used to study enzyme mechanisms and protein interactions. In medicine, it is explored for its potential therapeutic applications, such as in the development of new drugs. In industry, it is utilized in the production of advanced materials and coatings.
作用機序
3-Azido-N'-(propan-2-ylidene)propanehydrazide is similar to other azide-containing compounds, such as 4-azidoaniline and 2-azido-N-(propan-2-ylidene)propanehydrazide. its unique structure and reactivity profile set it apart. Unlike some other azides, it offers a balance of stability and reactivity, making it suitable for a wide range of applications.
類似化合物との比較
4-azidoaniline
2-azido-N-(propan-2-ylidene)propanehydrazide
Azidothymidine (AZT)
5-azidopenicillanic acid
生物活性
3-Azido-N'-(propan-2-ylidene)propanehydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, applications in various fields, and relevant case studies.
Chemical Structure and Properties
This compound features an azido group (-N₃) and a hydrazide moiety, which contribute to its reactivity and biological interactions. The presence of the azido group is particularly noteworthy, as it can facilitate various chemical transformations, including click reactions that are valuable in bioconjugation and drug development.
The biological activity of this compound may be attributed to several mechanisms:
- Protein Interaction : The compound can interact with proteins through hydrogen bonding and electrostatic interactions, potentially altering protein conformation and function.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of hydrazides exhibit antibacterial properties, which may extend to this compound. Its structure allows it to inhibit bacterial growth by disrupting cellular processes .
- Antioxidant Properties : Similar compounds have been shown to possess antioxidant activity, suggesting that this compound may also mitigate oxidative stress in biological systems .
Biological Activity Data
A summary of biological activities reported for this compound and related compounds is presented in the following table:
Antimicrobial Activity
One study investigated the antimicrobial effects of various hydrazone derivatives, including azido compounds. The results indicated that certain derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound could be a candidate for further antimicrobial development .
Antioxidant Potential
Research on similar hydrazones revealed their ability to protect cells from oxidative damage. The antioxidant assays demonstrated that these compounds could effectively reduce oxidative stress markers in vitro, indicating a potential protective role against cellular damage .
Cytotoxic Effects
In cancer research, hydrazone derivatives have shown promising cytotoxic effects against various cancer cell lines. One study highlighted the ability of certain azido compounds to induce apoptosis, making them potential candidates for anticancer therapies .
特性
IUPAC Name |
3-azido-N-(propan-2-ylideneamino)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N5O/c1-5(2)9-10-6(12)3-4-8-11-7/h3-4H2,1-2H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPZJDESCTQVNNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)CCN=[N+]=[N-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














